molecular formula C17H21NO B3170084 {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine CAS No. 940202-96-0

{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine

Cat. No.: B3170084
CAS No.: 940202-96-0
M. Wt: 255.35 g/mol
InChI Key: GTNGUPMJCARYLB-UHFFFAOYSA-N
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Description

{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a methyl group and an isopropylamine group

Mechanism of Action

Target of Action

The primary targets of the compound {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amineSimilar compounds have been found to interact with various enzymes and receptors in the body, influencing their function . The specific targets can vary depending on the structure of the compound and the physiological context.

Mode of Action

The mode of action of This compoundIt’s worth noting that similar compounds often work by binding to their target proteins and modulating their activity . This can result in changes to cellular processes and overall physiological responses.

Biochemical Pathways

The specific biochemical pathways affected by This compoundSimilar compounds have been involved in various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundThese properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .

Result of Action

The molecular and cellular effects of This compoundSimilar compounds have shown notable antifungal activity against various fungal pathogens .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compoundEnvironmental factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.

    Attachment to the Phenyl Ring: The benzyloxy group is then attached to the phenyl ring via a nucleophilic substitution reaction.

    Introduction of the Isopropylamine Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • {[2-(Methoxy)phenyl]methyl}(propan-2-yl)amine
  • {[2-(Ethoxy)phenyl]methyl}(propan-2-yl)amine
  • {[2-(Phenoxy)phenyl]methyl}(propan-2-yl)amine

Uniqueness

{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its methoxy, ethoxy, and phenoxy analogs.

Properties

IUPAC Name

N-[(2-phenylmethoxyphenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14(2)18-12-16-10-6-7-11-17(16)19-13-15-8-4-3-5-9-15/h3-11,14,18H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNGUPMJCARYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CC=C1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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